molecular formula C7H14ClNO4 B050763 Diethyl aminomalonate hydrochloride CAS No. 13433-00-6

Diethyl aminomalonate hydrochloride

Cat. No.: B050763
CAS No.: 13433-00-6
M. Wt: 211.64 g/mol
InChI Key: GLFVNTDRBTZJIY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of diethyl aminomalonate hydrochloride typically involves the following steps :

    Nitrosation of Diethyl Malonate: Diethyl malonate is reacted with a nitrous acid aqueous solution in the presence of acetic acid to form diethyl isonitrosomalonate.

    Catalytic Hydrogenation: The diethyl isonitrosomalonate is then subjected to catalytic hydrogenation using a palladium-on-charcoal catalyst in an alcohol solvent to produce diethyl aminomalonate.

    Formation of Hydrochloride Salt: The diethyl aminomalonate is treated with dry hydrogen chloride gas in an ether solution to yield this compound.

Industrial Production Methods: In industrial settings, the production process is scaled up with careful control of reaction conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters are crucial for cost-effective production .

Chemical Reactions Analysis

Types of Reactions: Diethyl aminomalonate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Formaldehyde: Used in the formation of azomethine ylide.

    Palladium-on-Charcoal Catalyst: Employed in the hydrogenation step.

    Dry Hydrogen Chloride Gas: Used to form the hydrochloride salt.

Major Products:

    Pyrrolidines: Formed through cycloaddition reactions.

    This compound: The primary product of the synthesis process.

Scientific Research Applications

Diethyl aminomalonate hydrochloride has a wide range of applications in scientific research :

    Pharmaceuticals: Used as an intermediate in the synthesis of various drugs.

    Organic Synthesis: Employed in the preparation of heterocyclic compounds such as pyrrolidines.

    Biological Studies: Utilized in the study of enzyme mechanisms and metabolic pathways.

    Industrial Applications: Involved in the production of fine chemicals and specialty materials.

Comparison with Similar Compounds

    Dimethyl Aminomalonate Hydrochloride: Similar in structure but with methyl groups instead of ethyl groups.

    Diethyl Iminodiacetate: Another ester derivative with similar reactivity.

    Diethyl Acetamidomalonate: Contains an acetamido group instead of an amino group.

Uniqueness: Diethyl aminomalonate hydrochloride is unique due to its specific reactivity with formaldehyde to form azomethine ylides, which can undergo cycloadditions to produce pyrrolidines. This property makes it particularly valuable in the synthesis of heterocyclic compounds .

Properties

IUPAC Name

diethyl 2-aminopropanedioate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4.ClH/c1-3-11-6(9)5(8)7(10)12-4-2;/h5H,3-4,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLFVNTDRBTZJIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)OCC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6829-40-9 (Parent)
Record name Diethyl aminomalonate hydrochloride
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DSSTOX Substance ID

DTXSID50158646
Record name Diethyl aminomalonate hydrochloride
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Molecular Weight

211.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13433-00-6
Record name Propanedioic acid, 2-amino-, 1,3-diethyl ester, hydrochloride (1:1)
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Record name Diethyl aminomalonate hydrochloride
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Record name 13433-00-6
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Record name Diethyl aminomalonate hydrochloride
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Record name Diethyl aminomalonate hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic applications of Diethyl aminomalonate hydrochloride?

A1: this compound serves as a versatile building block in organic synthesis. It's frequently employed in the construction of various heterocyclic compounds. For instance, it acts as a precursor in synthesizing the antiviral drug Favipiravir (T-705). This involves a multistep process encompassing ammonolysis, cyclization with glyoxal, halogenation, and hydrolysis. [, , ] Additionally, researchers have utilized this compound to create functionalized bipyrroles and pyrrolyl-aminopyrones via reactions with acylethynylpyrroles. []

Q2: Can you provide an example of this compound's utility in synthesizing specific amino acids?

A2: Researchers have successfully devised a novel synthetic pathway to produce racemic leucine hydrochloride starting from this compound. [] This method involves protecting the amino group, alkylation with 3-chloro-2-methylprop-1-ene, hydrogenation, and a final one-pot deprotection, decarboxylation, and hydrolysis step.

Q3: Are there any limitations or challenges associated with using this compound in synthesis?

A3: While this compound offers versatility in synthesis, certain reactions, like the fluorination step in Favipiravir synthesis, necessitate stringent anhydrous conditions for optimal yields. [] Furthermore, the presence of multiple reactive sites within the molecule might necessitate the use of protecting groups to control regioselectivity during specific reactions.

Q4: Beyond its role in Favipiravir synthesis, what other heterocyclic systems can be accessed using this compound?

A4: The reaction of this compound with acylethynylpyrroles provides access to diverse 1H,1′H-2,3′-bipyrroles in good yields. [] Interestingly, by manipulating the substituents on the acylethynylpyrrole, the reaction can be directed to yield 1H,2′H-2,3′-bipyrroles and pyrrolyl-aminopyrones, highlighting the versatility of this compound in accessing diverse heterocyclic scaffolds.

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